molecular formula C8H19N3O B14062218 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide

2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide

Katalognummer: B14062218
Molekulargewicht: 173.26 g/mol
InChI-Schlüssel: MGOUGSQCXLPZQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide is a chemical compound with the molecular formula C₆H₁₇Cl₂N₃O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dimethylaminoethyl group, and an ethylacetamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide typically involves the reaction of ethylamine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation or crystallization, to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylaminoethanol: Similar in structure but with a hydroxyl group instead of an acetamide group.

    2-(Dimethylamino)ethyl chloride: A precursor used in the synthesis of 2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide.

    N,N-Dimethyl-2-aminoethanol: Another related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H19N3O

Molekulargewicht

173.26 g/mol

IUPAC-Name

2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide

InChI

InChI=1S/C8H19N3O/c1-4-11(8(12)7-9)6-5-10(2)3/h4-7,9H2,1-3H3

InChI-Schlüssel

MGOUGSQCXLPZQS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCN(C)C)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.